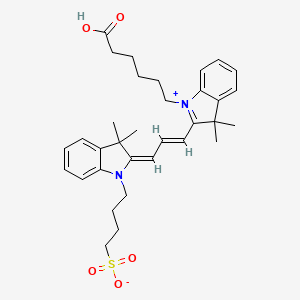

2-(3-(1-carboxypentyl-1,3-dihydro-3,3-dimethyl-2h-indol-2-ylidene)-propenyl)-3,3-dimethyl-1-(4-sulfobutyl)-3h-indolium hydroxide, inner salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

644979-14-6 |

|---|---|

Molecular Formula |

C33H42N2O5S |

Molecular Weight |

578.8 g/mol |

IUPAC Name |

4-[(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C33H42N2O5S/c1-32(2)25-15-7-9-17-27(25)34(22-11-5-6-21-31(36)37)29(32)19-14-20-30-33(3,4)26-16-8-10-18-28(26)35(30)23-12-13-24-41(38,39)40/h7-10,14-20H,5-6,11-13,21-24H2,1-4H3,(H-,36,37,38,39,40) |

InChI Key |

DEKFOCWEMVDQSN-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Cyanine Dye IR-780: A Technical Guide to its Structure, Properties, and Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

IR-780 is a lipophilic, near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention in biomedical research. Its unique photophysical properties, including strong absorption and fluorescence in the NIR window (700-900 nm), make it an ideal candidate for a range of applications, from in vivo imaging to advanced therapeutic strategies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of IR-780, with a focus on experimental protocols and the underlying molecular mechanisms.

Core Structure and Chemical Identity of IR-780

IR-780 iodide is a symmetrical cyanine dye characterized by two indolenine rings connected by a polymethine chain. The presence of a chlorine atom on the cyclohexene ring of the polymethine bridge is a distinguishing feature. The positive charge of the molecule is delocalized across the chromophore, and it is accompanied by an iodide counter-ion.

The chemical identity of IR-780 is defined by the following:

-

IUPAC Name: 2-[2-[2-Chloro-3-[(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propylindolium iodide[1].

-

CAS Number: 207399-07-3[1].

-

Chemical Formula: C₃₆H₄₄ClIN₂[1].

-

Molecular Weight: 667.12 g/mol [1].

The structural formula of IR-780 iodide is depicted below:

Figure 1. Chemical Structure of IR-780 Iodide.

Physicochemical and Photophysical Properties

The utility of IR-780 in biomedical applications is largely dictated by its physicochemical and photophysical characteristics. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Optical Properties | ||

| Maximum Absorption (λmax) | 780 - 784 nm | [2][3] |

| Molar Extinction Coefficient | 2.65 - 3.3 x 10⁵ M⁻¹ cm⁻¹ | [4] |

| Maximum Emission (λem) | 790 - 826 nm | [4] |

| Fluorescence Quantum Yield (Φf) | 8.1 - 12.7% (Singlet Oxygen Quantum Yield) | [2][5] |

| Physicochemical Properties | ||

| Solubility | Soluble in organic solvents such as DMSO and ethanol; poorly soluble in water. | [4] |

| Lipophilicity | High | [6] |

| Therapeutic Properties | ||

| Photothermal Conversion Efficiency (η) | 7.6 - 10.7% | [2] |

In Vitro Cytotoxicity

IR-780 exhibits inherent cytotoxic effects, particularly in cancer cell lines. This "dark toxicity" (toxicity without photo-activation) is an important consideration in its therapeutic application. The half-maximal inhibitory concentration (IC50) values for IR-780 have been reported in various cancer cell lines, as summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| PC-3 | Prostate Cancer | ~20 | [7] |

| LNCaP | Prostate Cancer | ~40 | [7] |

| Patient-derived | Glioblastoma Stem Cells | Varies | [8] |

| U87-MG | Glioblastoma | Varies | [8] |

Key Applications and Experimental Protocols

Near-Infrared Fluorescence (NIRF) Imaging

The high fluorescence intensity of IR-780 in the NIR window allows for deep tissue imaging with reduced autofluorescence.

-

Animal Model: Establish subcutaneous tumors by injecting cancer cells (e.g., 1 x 10⁶ PC-3 cells) into the flank of athymic nude mice. Allow tumors to grow to a palpable size (e.g., ~80-200 mm³).

-

IR-780 Preparation: Dissolve IR-780 iodide in a suitable solvent such as DMSO and then dilute with saline or PBS for injection.

-

Administration: Administer IR-780 to the tumor-bearing mice via intravenous (tail vein) or intraperitoneal injection at a dosage of approximately 1 mg/kg.

-

Imaging: At various time points post-injection (e.g., 0.5, 6, and 24 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system.

-

Excitation Wavelength: ~704-748 nm.

-

Emission Filter: Long pass, ~740-950 nm.

-

-

Biodistribution Analysis (Optional): At the final time point, euthanize the mice and excise the tumor and major organs (heart, liver, spleen, lungs, kidneys). Image the excised tissues to determine the biodistribution of IR-780.

Photothermal and Photodynamic Therapy (PTT/PDT)

Upon irradiation with an NIR laser, IR-780 can generate heat (photothermal effect) and reactive oxygen species (ROS) (photodynamic effect), leading to localized tumor ablation.

-

Cell Culture: Plate cancer cells in a multi-well plate and allow them to adhere overnight.

-

IR-780 Incubation: Treat the cells with varying concentrations of IR-780 (e.g., 5-40 µg/mL) for a specified duration (e.g., 24 hours).

-

Laser Irradiation: Expose the cells to an 808 nm NIR laser at a power density of 1 W/cm² for a short duration (e.g., 3 minutes).

-

Viability Assessment: Following irradiation, assess cell viability using a standard assay such as CCK-8 or MTT to determine the therapeutic efficacy.

Nanoparticle Formulation

To improve its solubility, stability, and tumor-targeting efficiency, IR-780 is often encapsulated in nanoparticles.

-

Lipid Film Hydration: Prepare a lipid mixture (e.g., DSPE-PEG, cholesterol, and lipids) in an organic solvent. Evaporate the solvent to form a thin lipid film.

-

IR-780 Loading: Hydrate the lipid film with an aqueous solution containing IR-780.

-

Sonication and Extrusion: Sonicate the mixture to form multilamellar vesicles. Subsequently, extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

Flow Cytometry

IR-780 can be used as a fixable viability dye in flow cytometry, distinguishing live from dead cells based on membrane integrity.

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 million cells/mL in a suitable buffer (e.g., PBS).

-

Staining: Add the IR-780 viability dye solution to the cells at the recommended concentration and incubate for 15-30 minutes at 4°C, protected from light.

-

Washing: Wash the cells with buffer to remove excess dye.

-

Antibody Staining (Optional): Proceed with staining for surface and/or intracellular markers as required by the experimental design.

-

Fixation (Optional): If required, fix the cells with a suitable fixative (e.g., formaldehyde-based).

-

Analysis: Acquire the stained cells on a flow cytometer equipped with a laser and detector compatible with IR-780's excitation and emission spectra.

Molecular Mechanisms and Signaling Pathways

The biological activity of IR-780 is intrinsically linked to its cellular uptake and subsequent response to photo-activation.

Cellular Uptake

The preferential accumulation of IR-780 in cancer cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs) , particularly OATP1B3 , which are often overexpressed in various tumors. This uptake is an active, energy-dependent process.

Figure 2. Cellular uptake of IR-780 via the OATP1B3 transporter.

Therapeutic Action and Downstream Signaling

Upon NIR laser irradiation, intracellular IR-780 initiates a cascade of events leading to cell death through both photothermal and photodynamic effects.

-

Photothermal Effect: The absorption of light energy by IR-780 is converted into localized hyperthermia. This heat stress can lead to the overexpression of Heat Shock Protein 70 (HSP70) and ultimately induce apoptosis or necrosis.

-

Photodynamic Effect: IR-780 can also transfer energy to molecular oxygen, generating highly cytotoxic Reactive Oxygen Species (ROS) , such as singlet oxygen. ROS cause oxidative damage to cellular components, triggering apoptotic pathways.

The interplay of these mechanisms contributes to the potent anti-tumor activity of IR-780-mediated phototherapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Elucidating the fundamental mechanisms of cell death triggered by photothermal therapy. | Semantic Scholar [semanticscholar.org]

- 4. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwithrowan.com [researchwithrowan.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to IR-780: A Comparison of the Iodide Salt and its Zwitterionic Inner Salt Form for Researchers and Drug Development Professionals

Introduction: The near-infrared (NIR) fluorescent dye, IR-780, has garnered significant attention within the scientific community for its multifaceted applications in cancer research, ranging from high-resolution cellular imaging to targeted photothermal (PTT) and photodynamic (PDT) therapies. This technical guide provides a comprehensive overview of IR-780, with a particular focus on the distinct properties of its common iodide salt form versus its zwitterionic (inner salt) counterpart. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, comparative data, and insights into its mechanisms of action.

Physicochemical and Photophysical Properties

IR-780 is a heptamethine cyanine dye characterized by its strong absorption and emission in the near-infrared spectrum, typically around 780 nm.[1] This property is highly advantageous for biological applications as it allows for deeper tissue penetration of light and minimizes interference from autofluorescence.[1] The molecule's lipophilic and cationic nature facilitates its accumulation in the mitochondria of tumor cells.[1]

While the most commercially available and widely studied form of IR-780 is its iodide salt, the concept of an "inner salt" or zwitterionic form is also pertinent to understanding its behavior in different chemical environments. A zwitterion is a neutral molecule with a positive and a negative electrical charge at different locations within that molecule. In the context of cyanine dyes like IR-780, this can occur through resonance structures where the positive charge on the polymethine chain is delocalized, and a counterion is not explicitly dissociated.

| Property | IR-780 Iodide | IR-780 Inner Salt (Zwitterionic Form) |

| Molecular Formula | C36H44ClIN2 | C36H44ClN2 |

| Molecular Weight | 667.11 g/mol [2] | 540.23 g/mol |

| Appearance | Solid[3] | Data not readily available, likely a solid |

| Solubility | Soluble in chloroform (10 mg/ml); Slightly soluble in DMF, DMSO, and ethanol; Poorly soluble in water.[3][4] | Expected to have different solubility profiles, potentially higher polarity. |

| Melting Point | 232-234 °C[5] | Data not readily available |

| Absorption Max (λmax) | ~780 nm[1] | May exhibit slight shifts depending on the solvent environment and aggregation state. |

| Emission Max (λem) | ~799-826 nm[1][3] | May exhibit slight shifts depending on the solvent environment and aggregation state. |

| Molar Absorptivity (ε) | 2.65–3.3 × 10^5 M−1 cm−1[1] | Expected to be similar to the iodide form. |

| Fluorescence Quantum Yield (Φf) | High[1] | Potentially influenced by the intramolecular ion pairing. |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.127[1] | Data not readily available |

Experimental Protocols

Synthesis of IR-780 Iodide

The synthesis of heptamethine cyanine dyes like IR-780 generally involves the condensation of heterocyclic quaternary salts with a polymethine chain precursor. A general procedure is as follows:

Materials:

-

2,3,3-Trimethylindolenine

-

1-Iodopropane

-

2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene

-

Pyridine

-

Acetic anhydride

-

Anhydrous butan-1-ol

-

Benzene

-

4Å molecular sieves

-

Diethyl ether

-

Methanol or ethanol for recrystallization

Procedure:

-

Quaternization of the Heterocycle: React 2,3,3-trimethylindolenine with an excess of 1-iodopropane in a suitable solvent under reflux to form the corresponding quaternary indolenium salt.

-

Condensation Reaction: A solution of the 2,3,3-trimethyl-1-propyl-3H-indolium iodide (1.0 mmol) and 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1.5 mmol) in a mixture of anhydrous butan-1-ol and benzene (e.g., 7:3 ratio) is heated under reflux over activated 4Å molecular sieves. The reaction is monitored until the consumption of the indolenium salt.

-

Second Condensation: An additional molar equivalent of the indolenium salt and dry pyridine are added to the reaction mixture, which is then refluxed for an extended period (e.g., 30-40 minutes).

-

Purification: After cooling, the molecular sieves are removed by filtration. The IR-780 iodide product is precipitated from the reaction mixture, which may be facilitated by partial solvent removal or the addition of diethyl ether. The resulting solid is collected by filtration, washed with water and diethyl ether, and then purified by recrystallization from methanol or ethanol.[6]

Characterization of IR-780 Iodide

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the chemical structure of the synthesized IR-780 iodide.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

UV-Vis and Fluorescence Spectroscopy: Absorption and emission spectra are recorded to determine the λmax and λem, respectively.

Determination of Fluorescence Quantum Yield (Φf)

The relative quantum yield can be determined using a comparative method with a well-characterized standard.

Materials:

-

Fluorescence spectrometer

-

UV-Vis spectrophotometer

-

Standard fluorescent dye with a known quantum yield in the NIR region (e.g., Indocyanine Green in DMSO)

-

Solvent (e.g., DMSO)

-

Sample of IR-780 iodide

Procedure:

-

Prepare a series of dilute solutions of both the standard and the IR-780 iodide sample in the same solvent, with absorbances in the linear range (typically < 0.1) at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a fluorescence spectrometer, ensuring identical excitation wavelength and instrument parameters for both the standard and the sample.

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Calculate the quantum yield of the IR-780 iodide sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the IR-780 sample and the standard, respectively.[7][8]

In Vitro Cytotoxicity Assay (Phototoxicity)

The phototoxic effects of IR-780 can be assessed using a standard cell viability assay such as the MTT or CCK-8 assay.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

96-well plates

-

IR-780 iodide stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT or CCK-8 reagent

-

NIR laser (e.g., 808 nm)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of IR-780 iodide for a specific incubation period (e.g., 4-24 hours). Include control groups with no IR-780 and solvent-only controls.

-

After incubation, wash the cells with PBS to remove any unbound dye.

-

Expose the designated wells to a NIR laser at a specific power density and duration. Keep a set of plates in the dark as a non-irradiated control.

-

Following irradiation, incubate the cells for a further period (e.g., 24 hours).

-

Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability.

Signaling Pathways and Mechanisms of Action

Cellular Uptake and Mitochondrial Accumulation

The preferential accumulation of IR-780 in cancer cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), which are overexpressed in various tumor types.[9][10] The expression of certain OATPs, such as OATP1B3, is regulated by the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia, a common feature of the tumor microenvironment.

Caption: OATP-mediated uptake of IR-780 into cancer cells.

Photodynamic and Photothermal Therapy Mechanisms

Upon irradiation with NIR light, IR-780 can initiate two primary therapeutic effects:

-

Photodynamic Therapy (PDT): IR-780 acts as a photosensitizer, transferring energy from the absorbed light to molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[1] This leads to oxidative stress and induces apoptosis in cancer cells.

-

Photothermal Therapy (PTT): The dye can also convert the absorbed light energy into heat, leading to hyperthermia in the surrounding tissue and causing thermal ablation of cancer cells.

The induction of apoptosis through PDT involves the activation of a cascade of caspases, which are cysteine proteases that execute programmed cell death.

Caption: Downstream effects of IR-780 phototoxicity.

Conclusion

IR-780, in both its iodide and potential zwitterionic forms, presents a powerful tool for cancer research and therapeutic development. Its unique photophysical properties and selective accumulation in tumor mitochondria make it an ideal candidate for NIR imaging, photodynamic therapy, and photothermal therapy. Understanding the distinct characteristics of its different forms, along with standardized experimental protocols, is crucial for harnessing its full potential in the fight against cancer. This guide provides a foundational framework for researchers to design and execute robust studies utilizing this promising theranostic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. IR 780 iodide | C36H44ClIN2 | CID 118987185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. IR780 based nanomaterials for cancer imaging and photothermal, photodynamic and combinatorial therapies [ubibliorum.ubi.pt]

- 5. researchgate.net [researchgate.net]

- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 7. Doubly Strapped Zwitterionic NIR-I and NIR-II Heptamethine Cyanine Dyes for Bioconjugation and Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectrum: A Technical Guide to the Spectral Properties of Indocyanine Green (ICG) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a tricarbocyanine dye, has been a cornerstone in medical imaging for decades, prized for its near-infrared (NIR) absorption and emission properties that allow for deep tissue penetration. However, the inherent limitations of ICG, such as its concentration-dependent aggregation, modest quantum yield, and rapid clearance, have spurred the development of a diverse array of derivatives. These next-generation probes are engineered to overcome the shortcomings of the parent molecule, offering enhanced brightness, stability, and targeting capabilities. This technical guide provides an in-depth exploration of the core spectral properties of ICG and its derivatives, offering a valuable resource for researchers and developers in the fields of bioimaging, diagnostics, and therapeutics.

Core Spectral Properties: A Comparative Analysis

The utility of an ICG derivative is fundamentally dictated by its spectral characteristics. Key parameters include the maximum absorption (λₘₐₓ abs) and emission (λₘₐₓ em) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φf). Modifications to the polymethine chain, the terminal heterocyclic moieties, and the solubilizing side chains of the ICG scaffold can significantly influence these properties. The following tables summarize the quantitative spectral data for ICG and a selection of its derivatives, providing a clear basis for comparison.

| Derivative/Compound | Solvent/Medium | λₘₐₓ abs (nm) | λₘₐₓ em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Reference |

| Indocyanine Green (ICG) | Ethanol | 789 | 813 | 194,000 | 0.05 | [1] |

| Indocyanine Green (ICG) | Water | 780 | 820 | - | - | [2][3] |

| Indocyanine Green (ICG) | Plasma | ~805 | ~830 | - | - | [4] |

| IR-780 | Various | ~780-800 | ~800-825 | - | - | [5] |

| iFluor® 790 | Aqueous Buffer | 787 | 815 | 223,000 | 0.14 |

Table 1: Spectral Properties of Indocyanine Green (ICG) and Common Derivatives. The spectral properties of ICG are highly dependent on the solvent and its concentration due to aggregation.[2][4] Derivatives like iFluor® 790 have been developed to offer improved quantum yields in aqueous environments. IR-780 exhibits similar spectral characteristics to ICG.[5]

| Heptamethine Cyanine Derivative | Substitution Position on Polymethine Chain | Substituent | λₘₐₓ abs (nm) in Methanol |

| 1a | Unsubstituted | - | 784 |

| 1b | 2 | F | 775 |

| 1c | 2 | Cl | 776 |

| 1d | 2 | Br | 777 |

| 1e | 2 | I | 780 |

| 1f | 2 | OMe | 761 |

| 1g | 2 | SMe | 794 |

| 1h | 2 | NMe₂ | 759 |

| 1i | 3 | F | 784 |

| 1j | 3 | Cl | 785 |

| 1k | 3 | Br | 785 |

| 1l | 3 | I | 786 |

| 1m | 3 | OMe | 782 |

| 1n | 3 | SMe | 798 |

| 1o | 4 (meso) | H | 784 |

| 1p | 4 (meso) | F | 784 |

| 1q | 4 (meso) | Cl | 784 |

| 1r | 4 (meso) | Br | 784 |

Table 2: Influence of Substituent Position on the Absorption Maxima of Heptamethine Cyanine Dyes. Data from a systematic evaluation demonstrates that both the type and position of a substituent on the heptamethine chain can modulate the absorption maximum.[6]

Experimental Protocols: Methodologies for Spectral Characterization

Accurate and reproducible characterization of the spectral properties of ICG derivatives is paramount for their development and application. Below are detailed protocols for key experiments.

Protocol 1: Determination of UV-Vis-NIR Absorption Spectrum

Objective: To determine the wavelength(s) of maximum absorbance (λₘₐₓ abs) and the molar extinction coefficient (ε) of an ICG derivative.

Materials:

-

UV-Vis-NIR spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent of interest (e.g., ethanol, DMSO, PBS)

-

ICG derivative sample

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the ICG derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (typically in the micromolar range).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Set the desired wavelength range for scanning (e.g., 500-900 nm for ICG derivatives).

-

Select the appropriate scan speed and sampling interval.[7]

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.[8] This subtracts the absorbance of the solvent and the cuvette itself.

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the most dilute sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for each of the prepared dilutions, starting from the least concentrated.

-

-

Data Analysis:

-

From the absorption spectra, identify the wavelength of maximum absorbance (λₘₐₓ abs).

-

According to the Beer-Lambert Law (A = εcl), plot a graph of absorbance at λₘₐₓ abs versus concentration.

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Protocol 2: Determination of Fluorescence Emission Spectrum

Objective: To determine the wavelength of maximum fluorescence emission (λₘₐₓ em) for an ICG derivative.

Materials:

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

-

Solution of ICG derivative (prepared as in Protocol 1, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

Solvent of interest

Procedure:

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Set the excitation wavelength to the λₘₐₓ abs determined in Protocol 1.

-

Set the desired range for the emission scan, starting at a wavelength slightly longer than the excitation wavelength to avoid detecting scattered excitation light (e.g., if λₑₓ = 780 nm, start emission scan at 790 nm).[9]

-

-

Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to identify any background fluorescence or Raman scattering from the solvent.

-

Sample Measurement:

-

Place the cuvette containing the ICG derivative solution in the sample holder.

-

Initiate the emission scan. The instrument will record the fluorescence intensity at each emission wavelength.

-

-

Data Analysis:

-

The resulting plot of fluorescence intensity versus wavelength is the emission spectrum.

-

Identify the peak of this spectrum to determine the wavelength of maximum emission (λₘₐₓ em).[10]

-

Protocol 3: Relative Fluorescence Quantum Yield (Φf) Determination

Objective: To determine the fluorescence quantum yield of an ICG derivative relative to a known standard.

Materials:

-

Spectrofluorometer

-

UV-Vis-NIR spectrophotometer

-

Matched quartz cuvettes (for both absorbance and fluorescence)

-

ICG derivative solution

-

Standard fluorophore solution with a known quantum yield in the same spectral region (e.g., another well-characterized cyanine dye)

-

Solvent of interest (the same solvent should be used for both the sample and the standard if possible)

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions for both the ICG derivative and the standard fluorophore in the same solvent. The concentrations should be adjusted to yield a range of absorbance values at the chosen excitation wavelength, all below 0.1.

-

Absorbance Measurements: Using a UV-Vis-NIR spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the same excitation wavelength.

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength must be the same for all measurements.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant throughout all measurements.

-

-

Data Integration: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

Determine the slope of the linear fit for both plots.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

where:

-

Φf_std is the known quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

-

Visualizing Mechanisms and Workflows

Understanding the biological interactions and experimental procedures involving ICG derivatives is crucial for their effective application. The following diagrams, generated using the DOT language, illustrate key processes.

Caption: Cellular uptake of ICG derivatives often occurs via endocytosis.

Caption: ICG-PDT generates singlet oxygen to induce cell death.

Caption: Workflow for in vivo imaging with ICG derivatives.

References

- 1. PhotochemCAD | Indocyanine Green [photochemcad.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence properties and metabolic features of indocyanine green (ICG) as related to angiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

The Urea-Based Inhibitor (S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid: A Technical Guide to its Role as a PSMA/GCPII Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical compound (S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic acid, a potent urea-based inhibitor of Prostate-Specific Membrane Antigen (PSMA), also known as Glutamate Carboxypeptidase II (GCPII). This document details its chemical structure, biological significance, and its applications in diagnostics and therapeutics, particularly in the context of prostate cancer. We present a compilation of quantitative data on its binding affinity and inhibitory activity, along with detailed experimental protocols for its synthesis and evaluation. Furthermore, this guide illustrates the key signaling pathway associated with GCPII and outlines a typical experimental workflow for the development of novel PSMA inhibitors.

Introduction

(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic acid, also known by synonyms such as Lys-Urea-Glu and GCPII-IN-1, is a small molecule inhibitor that has garnered significant attention in the fields of oncology and neuroscience.[1] Its primary target, Prostate-Specific Membrane Antigen (PSMA), is a transmembrane glycoprotein that is highly overexpressed in prostate cancer cells and the neovasculature of various solid tumors.[2] In the central nervous system, this enzyme is referred to as Glutamate Carboxypeptidase II (GCPII) and plays a crucial role in regulating glutamate neurotransmission by hydrolyzing N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3][4][5]

The dual role of this protein in cancer progression and neurological function makes it an attractive target for both therapeutic intervention and diagnostic imaging. The urea-based scaffold of (S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic acid provides a robust platform for the development of derivatives with high affinity and specificity for the PSMA/GCPII active site.[2]

Chemical Structure and Properties

The chemical structure of (S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic acid is characterized by a central urea moiety linking a lysine and a glutamic acid residue. This "Lys-Urea-Glu" motif is crucial for its high-affinity binding to the active site of PSMA/GCPII.

Molecular Formula: C₁₂H₂₁N₃O₇[2]

Molecular Weight: 319.31 g/mol [2]

Quantitative Data: Inhibitory Activity and Binding Affinity

The potency of (S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic acid and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their equilibrium inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively.

| Compound/Derivative | Target | IC₅₀ (nM) | Ki (nM) | Reference |

| (S)-2-(3-((S)-1-carboxy-2-(4-hydroxy-3-iodophenyl)ethyl)ureido)pentanedioic acid (DCIT) | GCPII | 0.5 | - | [6] |

| (S)-2-(3-((S)-1-carboxy-(4-iodobenzamido)pentyl)ureido)pentanedioic acid (DCIBzL) | GCPII | 0.06 | - | [6] |

| (S)-2-(3-((R)-1-carboxy-2-(4-fluorobenzylthio)ethyl)ureido)pentanedioic acid (DCFBC) | GCPII | 14 | - | [6] |

| (S)-2-(3-((R)-1-carboxy-2-methylthio)ethyl)ureido)pentanedioic acid (DCMC) | GCPII | 17 | - | [6] |

| Carborane-derived analog of (S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic acid | PSMA | 73.2 | - | [2] |

| DCFPyL | PSMA | - | 1.1 ± 0.1 | [1] |

Experimental Protocols

Synthesis of (S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid

The synthesis of urea-based PSMA inhibitors generally involves the reaction of an isocyanate derivative of one amino acid with the free amine of a second amino acid. A common synthetic route for the parent compound is outlined below.

Materials:

-

(S)-5-amino-1-(tert-butoxy)-1-oxopentan-2-aminium chloride (Boc-Lys-OtBu)

-

Triphosgene

-

(S)-di-tert-butyl 2-aminopentanedioate (H-Glu(OtBu)-OtBu)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Formation of the Isocyanate: Dissolve Boc-Lys-OtBu in anhydrous DCM. To this solution, add triphosgene (0.33 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the reaction mixture at 0°C for 1-2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (appearance of a strong absorption band around 2250 cm⁻¹).

-

Urea Formation: In a separate flask, dissolve H-Glu(OtBu)-OtBu and TEA (or DIPEA) in anhydrous DCM. Add this solution dropwise to the freshly prepared isocyanate solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water or a mild acid. Extract the organic layer and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude protected product can be purified by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified protected intermediate in a solution of TFA in DCM (typically 1:1 v/v). Stir the reaction at room temperature for 2-4 hours.

-

Isolation of the Final Product: Remove the solvent and excess TFA under reduced pressure. The residue can be triturated with cold diethyl ether to precipitate the final product as a salt. Further purification can be achieved by preparative HPLC.

In Vitro PSMA/GCPII Inhibition Assay

A common method to determine the inhibitory potency of compounds against PSMA/GCPII is a competitive binding assay using a radiolabeled ligand.

Materials:

-

PSMA-expressing cells (e.g., LNCaP human prostate cancer cells)

-

Radiolabeled PSMA ligand (e.g., [¹⁸F]DCFPyL)

-

Test inhibitor compounds at various concentrations

-

Binding buffer (e.g., Tris-HCl buffer with salts)

-

Cell harvesting equipment

-

Gamma counter

Procedure:

-

Cell Culture: Culture LNCaP cells to near confluency in appropriate cell culture flasks.

-

Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in binding buffer to a known cell concentration.

-

Competition Binding: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well. Then, add varying concentrations of the test inhibitor or a known standard inhibitor (for control).

-

Incubation: Add the cell suspension to each well and incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the cells (with bound ligand) from the unbound ligand in the supernatant.

-

Quantification: Place the filter discs in tubes and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

GCPII Signaling Pathway in the Central Nervous System

In the brain, GCPII is primarily located on the surface of astrocytes and hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG). This enzymatic action releases glutamate, a major excitatory neurotransmitter. Inhibition of GCPII can therefore modulate glutamatergic signaling, which is implicated in various neurological disorders.

Caption: GCPII hydrolyzes NAAG to release glutamate, activating neuronal receptors.

Experimental Workflow for PSMA Inhibitor Evaluation

The development and evaluation of new PSMA inhibitors follow a structured workflow, from initial design and synthesis to preclinical in vivo validation.

Caption: Workflow for the preclinical evaluation of novel PSMA inhibitors.

Conclusion

(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic acid and its derivatives represent a cornerstone in the development of targeted agents against PSMA/GCPII. The robust urea-based scaffold allows for extensive chemical modification, leading to compounds with high affinity and specificity. This has paved the way for the development of highly effective diagnostic imaging agents and potential therapeutic radiopharmaceuticals for prostate cancer. The continued exploration of this chemical class holds significant promise for advancing personalized medicine in oncology and for the development of novel treatments for neurological disorders characterized by glutamate excitotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. (S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid | 1025796-32-0 | Benchchem [benchchem.com]

- 3. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. lsb.avcr.cz [lsb.avcr.cz]

mechanism of action of near-infrared cyanine dyes

An In-depth Technical Guide to the Mechanism of Action of Near-Infrared Cyanine Dyes

Introduction

Near-infrared (NIR) cyanine dyes represent a prominent class of organic fluorophores that have garnered significant interest in biomedical research and clinical applications.[1] Operating within the NIR window (typically 700-1700 nm), these dyes offer distinct advantages for in vivo applications, including deeper tissue penetration due to reduced light absorption by endogenous chromophores like hemoglobin and water, and minimal background autofluorescence.[1][2] Cyanine dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[2][3] The length of this conjugated chain and the nature of the heterocycles can be modified to precisely tune their photophysical properties, such as absorption and emission wavelengths.[3][4]

This technical guide provides a comprehensive overview of the core mechanisms of action of NIR cyanine dyes, focusing on their applications in bioimaging, photothermal therapy (PTT), and photodynamic therapy (PDT). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how these versatile molecules function at a photophysical and biological level.

Core Photophysical Principles

The therapeutic and diagnostic actions of cyanine dyes are governed by their interaction with light. Upon absorbing a photon of NIR light, the dye molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can return to the ground state via several competing pathways, which dictate its specific application.

-

Fluorescence: The molecule can relax by emitting a photon, a process known as fluorescence. This radiative decay is the basis for bioimaging applications. The emitted light has a longer wavelength (lower energy) than the absorbed light, with the difference termed the Stokes shift.[5]

-

Non-Radiative Decay (Internal Conversion): The excited molecule can release its energy as heat through vibrational relaxation. This pathway is harnessed in photothermal therapy (PTT), where the localized temperature increase induces cell death.[6][7]

-

Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to a longer-lived excited triplet state (T₁). This triplet state molecule can then transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS). These cytotoxic species are responsible for the therapeutic effect in photodynamic therapy (PDT).[6][7][8]

The efficiency of each pathway is determined by the molecular structure of the dye and its local environment.

References

- 1. Synthesis and Spectroscopy of Near Infrared Fluorescent Dyes for Investigating Dichromic Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]

- 4. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]

- 6. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. actanaturae.ru [actanaturae.ru]

- 8. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Sulfobutyl Substitution on Cyanine Dye Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of sulfobutyl-substituted cyanine dyes. It explores the physicochemical principles underlying their enhanced aqueous solubility, presents quantitative data, and details the experimental protocols for solubility determination. This document is intended to be a valuable resource for researchers utilizing these fluorescent probes in applications ranging from in vitro diagnostics to in vivo imaging.

Introduction: The Need for Enhanced Aqueous Solubility

Cyanine dyes, such as the popular Cy5 and Cy7, are indispensable tools in biomedical research due to their high molar extinction coefficients, strong fluorescence, and tunable spectral properties. However, their core structure, characterized by a polymethine chain flanked by two nitrogen-containing heterocycles, is inherently hydrophobic. This limited aqueous solubility leads to several challenges in biological applications:

-

Aggregation: In aqueous environments, non-sulfonated cyanine dyes tend to form non-fluorescent H-aggregates, which significantly quenches the fluorescence signal and can lead to unreliable quantification.

-

Precipitation: Dyes may precipitate from solution, especially at the higher concentrations required for conjugation and labeling reactions.

-

Non-specific Binding: The hydrophobic nature of the dyes can increase non-specific binding to proteins and cell membranes, reducing the signal-to-noise ratio in imaging experiments.

To overcome these limitations, cyanine dyes are often functionalized with hydrophilic groups. The addition of sulfobutyl (-SO₃(CH₂)₄-) groups is a highly effective strategy to dramatically increase water solubility, thereby improving dye performance and reliability in aqueous buffers common to biological assays.

Quantitative Analysis: The Effect of Sulfobutylation on Solubility

The introduction of negatively charged sulfonate groups via sulfobutyl substitution drastically enhances the hydrophilicity of the cyanine dye molecule. This is quantitatively demonstrated by comparing the aqueous solubility of a standard cyanine dye with its sulfobutyl-substituted counterpart.

The data below contrasts the solubility of Cyanine5 carboxylic acid with sulfo-Cyanine5 carboxylic acid, clearly illustrating the profound impact of the sulfobutyl groups.

| Compound | Molecular Structure | Aqueous Solubility | Molar Solubility | Reference |

| Cyanine5 carboxylic acid | Non-sulfonated indocyanine core | 130 mg/L | 0.25 mM | [1] |

| sulfo-Cyanine5 carboxylic acid | Indocyanine core with sulfobutyl groups | 240 g/L | 0.35 M | [2] |

Table 1: Comparison of aqueous solubility between non-sulfonated and sulfobutyl-substituted Cyanine5.

As the data shows, the addition of sulfobutyl groups increases the aqueous solubility by a factor of over 1,800, transforming a poorly soluble molecule into one that is highly soluble in water.[1][2] This enhancement is critical for preparing stock solutions, performing efficient biomolecule conjugations, and ensuring monomeric dye behavior in assays.

Physicochemical Principles and Logical Relationships

The sulfobutyl groups improve solubility through several mechanisms. They introduce ionic character, which promotes strong dipole-dipole interactions with water molecules, and the butyl chain provides steric hindrance that can disrupt the π-π stacking responsible for aggregation. The following diagram illustrates the relationship between the chemical modification and the resulting physicochemical properties.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method . This protocol outlines the steps to accurately measure the aqueous solubility of a cyanine dye.

Materials and Equipment

-

Cyanine dye powder

-

Type 1 (ultrapure) water or desired aqueous buffer (e.g., PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

Syringe filters (0.2 μm, low-protein binding, e.g., PVDF)

-

UV-Vis Spectrophotometer

-

Calibrated micropipettes and analytical balance

Workflow Diagram

The following diagram outlines the experimental workflow for the shake-flask solubility assay.

Detailed Procedure

-

Preparation: Add an excess amount of the cyanine dye powder to a known volume of the aqueous solvent in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25°C) for 24 to 72 hours. This period is crucial to ensure the solution reaches thermodynamic equilibrium.

-

Separation of Solid: After equilibration, remove the vial and let it stand to allow the solid to settle. To separate the saturated supernatant from the undissolved solid, two methods can be used:

-

Centrifugation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.2 μm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high concentration readings.

-

-

Concentration Measurement (UV-Vis Spectrophotometry):

-

Generate a Calibration Curve: Prepare a series of standard solutions of the dye at known concentrations. Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λmax). Plot Absorbance vs. Concentration to generate a Beer's Law calibration curve.

-

Sample Measurement: Accurately dilute a small volume of the clear, saturated supernatant with the same solvent. The dilution factor should be chosen so that the absorbance reading falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the equation from the linear regression of the calibration curve (y = mx + c) to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the concentration of the original saturated solution. This final value represents the aqueous solubility of the dye.

Conclusion

The functionalization of cyanine dyes with sulfobutyl groups is a proven and highly effective method for overcoming the challenges associated with their inherent hydrophobicity. The resulting increase in aqueous solubility, quantitatively shown to be over three orders of magnitude for Cy5, prevents aggregation, allows for the preparation of high-concentration stock solutions, and ultimately leads to more reliable and reproducible results in biological labeling and imaging applications. The standardized shake-flask protocol detailed herein provides a robust framework for researchers to verify and compare the solubility of these essential fluorescent probes.

References

A Technical Guide to the Photophysical Properties of Heptamethine Cyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

Heptamethine cyanine dyes represent a class of near-infrared (NIR) fluorophores with significant applications in biomedical research and drug development. Their strong absorption and emission in the NIR window (700-900 nm) allow for deep tissue penetration of light, making them ideal candidates for in vivo imaging, photodynamic therapy (PDT), and targeted drug delivery. This technical guide provides an in-depth overview of the core photophysical properties of these dyes, detailed experimental protocols for their characterization, and visualizations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties

The photophysical behavior of heptamethine cyanine dyes is dictated by their chemical structure, which typically consists of two nitrogen-containing heterocyclic moieties connected by a seven-carbon polymethine chain. Modifications to the heterocyclic rings, the polymethine chain, and the N-substituents can significantly influence their spectral properties.

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for several common heptamethine cyanine dyes. These values can vary depending on the solvent and local environment.

| Dye Name | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | Solvent |

| Indocyanine Green (ICG) | ~780-800 | ~810-830 | ~150,000 - 250,000 | ~0.02 - 0.1 | ~0.6 - 1.7 | Plasma/Blood |

| IR-780 iodide | ~780 | ~800 | ~200,000 | ~0.08 | ~1.1 | Methanol |

| MHI-148 | ~780 | ~810 | Not Reported | Not Reported | Not Reported | Not Reported |

| Cypate | ~800 | ~820 | Not Reported | Not Reported | ~0.87 | DMSO |

| HITCI | ~740 | ~770 | ~250,000 | ~0.28 | ~1.2 | Ethanol |

| IR-125 | ~790 | ~820 | ~200,000 | ~0.13 | ~0.7 | Ethanol |

| IR-140 | ~820 | ~850 | ~220,000 | ~0.17 | ~0.8 | Ethanol |

Jablonski Diagram for Heptamethine Cyanine Dyes

The photophysical processes of light absorption and emission by heptamethine cyanine dyes can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is excited from its ground electronic state (S₀) to a higher vibrational level of the first excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of S₁ through non-radiative internal conversion and vibrational relaxation. From this state, it can return to the ground state via fluorescence (a radiative process) or through non-radiative pathways such as internal conversion and intersystem crossing to the triplet state (T₁).

Caption: Jablonski diagram illustrating the photophysical pathways of heptamethine cyanine dyes.

Experimental Protocols

Accurate characterization of the photophysical properties of heptamethine cyanine dyes is crucial for their effective application. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λ_abs) and the molar extinction coefficient (ε).

Materials:

-

Heptamethine cyanine dye stock solution of known concentration.

-

High-purity solvent (e.g., ethanol, methanol, DMSO, or PBS).

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Prepare a series of dilutions: From the stock solution, prepare a series of dilutions of the dye in the chosen solvent. The concentrations should be in a range that yields absorbance values between 0.1 and 1.0 at the expected λ_abs.

-

Record the baseline: Fill a cuvette with the pure solvent and use it to record a baseline spectrum across the desired wavelength range (typically 400-900 nm).

-

Measure the absorbance spectra: Starting with the most dilute solution, fill a cuvette and record the absorbance spectrum. Repeat for all dilutions.

-

Determine λ_abs: The wavelength at which the highest absorbance is recorded is the λ_abs.

-

Calculate the molar extinction coefficient (ε): According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The slope of the resulting linear fit is the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λ_em).

Materials:

-

Dilute solution of the heptamethine cyanine dye (absorbance at λ_abs < 0.1 to avoid inner filter effects).

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Set the excitation wavelength: Set the excitation wavelength of the fluorometer to the λ_abs determined from the UV-Vis spectrum.

-

Record the emission spectrum: Scan the emission monochromator over a wavelength range starting from about 10 nm above the excitation wavelength to beyond the expected emission peak (e.g., 750-950 nm).

-

Determine λ_em: The wavelength at which the highest fluorescence intensity is recorded is the λ_em.

Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Materials:

-

Heptamethine cyanine dye solution (sample).

-

A standard dye with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO).

-

UV-Vis spectrophotometer and fluorometer.

Procedure:

-

Prepare solutions: Prepare dilute solutions of both the sample and the standard dye in the same solvent. The absorbance of both solutions at their respective excitation wavelengths should be kept below 0.1 and matched as closely as possible.

-

Measure absorbance: Record the UV-Vis absorption spectra for both the sample and the standard.

-

Measure fluorescence: Record the fluorescence emission spectra for both the sample and the standard, using their respective λ_abs as the excitation wavelength.

-

Calculate the integrated fluorescence intensity: Calculate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield: Use the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

where:

-

Φ_F is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state.

Materials:

-

Heptamethine cyanine dye solution.

-

Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer.

Procedure:

-

Prepare the sample: Prepare a dilute solution of the dye.

-

Instrument setup: Set up the TCSPC system with a pulsed laser diode for excitation at the dye's λ_abs and a sensitive detector.

-

Measure the instrument response function (IRF): Measure the temporal profile of the excitation pulse using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Measure the fluorescence decay: Replace the scattering solution with the dye solution and measure the fluorescence decay curve.

-

Data analysis: Fit the fluorescence decay data to a single or multi-exponential decay model after deconvolution with the IRF. The resulting decay time constant is the fluorescence lifetime (τ).

Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of a novel heptamethine cyanine dye.

The Discovery of Novel Cyanine-Based Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of biomedical imaging and diagnostics has been significantly advanced by the development of fluorescent probes. Among these, cyanine dyes have emerged as a powerful class of fluorophores due to their meritorious fluorescence properties, including high extinction coefficients, and tunable absorption and emission wavelengths in the near-infrared (NIR) region.[1][2] This allows for deeper tissue penetration and reduced background autofluorescence, making them ideal for in vivo imaging.[1][3] Recent research has focused on the discovery and synthesis of novel cyanine-based probes with enhanced photophysical properties and specific targeting capabilities for various biological analytes and disease markers.[4] This guide provides an in-depth overview of recent breakthroughs, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Data of Novel Cyanine-Based Probes

The development of new cyanine probes has led to significant improvements in brightness, stability, and sensitivity. The following tables summarize the key quantitative data from recently discovered probes.

Table 1: Photophysical Properties of Novel Asymmetric and Conformationally Restrained Cyanine Dyes

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Feature | Reference |

| Asymmetric Cyanine | 627 | 653 | 26 | 816 | - | Improved brightness and photostability compared to Cy5® | [5][6] |

| sci5B | ~650 | ~670 | ~20 | - | - | 400% improvement in brightness over Cy5 by restricting backbone rotation | [7][8] |

Table 2: Performance Characteristics of Novel Cyanine-Based Sensing Probes

| Probe Name | Analyte | Emission Max (nm) | Detection Limit | Response Time | Key Application | Reference |

| WB-1 | Hydrogen Peroxide (H₂O₂) | 835 | 63 nM | 10 min | Real-time tracking of mitochondrial H₂O₂ in cells and in vivo | [9] |

| CPDSA | Glutathione (GSH) | ~800 (NIR) | - | - | Selective detection of GSH in living cells and mouse tissues | [10] |

| BODIPY-hemicyanine conjugate | Cyanide (CN⁻) | 515 | 1.53 ppb | Instantaneous | Detection of cyanide in aqueous media | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. The following protocols outline the synthesis and application of novel cyanine-based probes.

Protocol 1: Synthesis of a Novel Asymmetric Cyanine Fluorophore

This protocol describes a 5-step method for the synthesis of a novel asymmetric cyanine dye with improved photophysical properties.[5]

Step 1: N-alkylation of 2-methyl benzothioimidazole.

-

React 2-methyl benzothioimidazole with ethyl 4-bromobutyrate in the presence of potassium iodide.

Step 2: Reaction with N,N'-diphenylformamidine.

-

The product from Step 1 is reacted with N,N'-diphenylformamidine.

Step 3: Condensation with N-methyl quinolone.

-

The intermediate from Step 2 is subsequently reacted with N-methyl quinolone.

Step 4: Deprotection.

-

Deprotection is carried out using LiOH to yield the free acid form of the cyanine dye.

Step 5: Click Chemistry Modification (Optional).

-

An azide-containing linker can be added to the dye to enable its application in azide-alkyne click reactions for antibody conjugation.

Protocol 2: Preparation of CPDSA for Glutathione (GSH) Detection

This protocol details a two-step synthesis for the near-infrared (NIR) fluorescent probe CPDSA, which is highly selective for GSH.[10]

Step 1: Synthesis of Cyanine-Piperazine (CP).

-

React commercially available IR-780 iodide with an excess of anhydrous piperazine in anhydrous N,N-dimethylformamide (DMF).

-

The reaction is carried out at 85 °C.

Step 2: Sulfonylation of CP.

-

The resulting Cyanine-Piperazine (CP) is reacted with dansyl chloride in anhydrous dichloromethane.

-

This sulfonylation step yields the final probe, CPDSA.

Protocol 3: Synthesis of NIR-Light Activatable Nanogels

This protocol describes the preparation of nanogels cross-linked with a photolabile cyanine for near-infrared light-mediated cargo delivery.[12]

Step 1: Prepare the initial mixture.

-

Mix 200 μL of a 20 mg/mL SDS solution in a 50 mL round-bottom flask with a magnetic stir bar.

-

Add 1.44 mL of a 10 mg/mL NIPAM solution followed by 17.76 mL of Milli-Q water.

Step 2: Cool the mixture.

-

Place the flask on an ice bath and stir the mixture at 500 rpm.

Step 3: Add the cross-linker.

-

Dissolve 1.6 mg of the photolabile cyanine cross-linker (Cy780-Acryl) in 600 μL of methanol.

-

Add this solution to the reaction vessel. The final concentration should be 6.5 mM of total monomer and cross-linker.

Visualizations: Pathways and Workflows

Understanding the mechanisms and workflows is key to utilizing these novel probes effectively. The following diagrams, generated using the DOT language, illustrate these concepts.

Synthesis and Application of an Asymmetric Cyanine Probe

This workflow outlines the synthesis of a novel asymmetric cyanine dye and its subsequent conjugation to an antibody for targeted cancer cell imaging.[5]

Caption: Synthesis and application workflow of a novel asymmetric cyanine dye.

Mechanism of a pH-Sensing Hemicyanine Probe

This diagram illustrates the responsive mechanism of a hemicyanine-based fluorescent probe that utilizes an oxazolidine switch to detect changes in pH.[13]

Caption: pH-responsive mechanism of a hemicyanine probe with an oxazolidine switch.

Detection of Mitochondrial Hydrogen Peroxide

This signaling pathway shows how the WB-1 probe is used to detect aberrant mitochondrial production of hydrogen peroxide (H₂O₂), which is linked to various diseases.[9]

Caption: Signaling pathway for the detection of mitochondrial H₂O₂ using the WB-1 probe.

Experimental Workflow for GSH Detection in Mice

This diagram illustrates the experimental workflow for preparing the CPDSA probe and using it to monitor glutathione (GSH) levels in living cells and mouse models.[10]

Caption: Experimental workflow for GSH detection using the CPDSA probe.

Mechanism of Light-Activated Nanogel for Cargo Delivery

This diagram illustrates the mechanism of near-infrared (NIR) light-activated cargo release from nanogels cross-linked with a photolabile cyanine dye.[12]

Caption: Mechanism of NIR light-activated cargo release from a cyanine-based nanogel.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress of Cyanine Fluorophores for NIR-II Sensing and Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in bioprobes and biolabels based on cyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]

- 6. effective-synthesis-development-and-application-of-a-highly-fluorescent-cyanine-dye-for-antibody-conjugation-and-microscopy-imaging - Ask this paper | Bohrium [bohrium.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis of a novel hydrogen peroxide-responsive cyanine-based near-infrared fluorescent probe and its applications in cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of a cyanine-based fluorescent probe for highly selective detection of glutathione and its use in living cells and tissues of mice | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Repurposing Cyanine Photoinstability To Develop Near-Infrared Light-Activatable Nanogels for In Vivo Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Custom Cyanine Dyes for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, selection, and application of custom cyanine dyes in biomedical research and therapeutic development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of custom cyanine dyes, from their fundamental properties to practical applications. It includes detailed experimental protocols, comparative data on commercially available dyes, and visual representations of key biological and experimental processes.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic fluorescent molecules characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain. Their popularity in biomedical research stems from their exceptionally high molar extinction coefficients, ranging from approximately 150,000 to 300,000 M⁻¹cm⁻¹, and moderate to high quantum yields, which result in intensely bright fluorescent signals[1]. These properties, combined with the tunability of their spectral characteristics, make them invaluable tools for a wide array of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

The spectral properties of cyanine dyes, specifically their absorption and emission maxima, are determined by the length of the polymethine bridge and the nature of the heterocyclic nuclei. This allows for the rational design and synthesis of custom dyes with spectral profiles tailored to specific experimental needs. For instance, the widely used Cy3, Cy5, and Cy7 dyes have increasing lengths of their polymethine chains, resulting in emission maxima in the yellow-orange, red, and near-infrared (NIR) regions of the spectrum, respectively[1].

Commercial Suppliers of Custom Cyanine Dyes

A growing number of commercial suppliers offer custom cyanine dye synthesis and bioconjugation services. These companies provide a range of services, from the synthesis of novel dye structures to the conjugation of existing dyes to antibodies, peptides, oligonucleotides, and other biomolecules. When selecting a supplier, it is crucial to consider their technical expertise, quality control processes, and the range of available chemistries.

Key Commercial Suppliers:

-

AAT Bioquest: Offers a large collection of cyanine dyes and related reagents, including reactive dyes and labeling kits[1].

-

AxisPharm: Provides a full range of cyanine dyes, such as Cy3, Cy5, and Cy7, and their sulfo-analogs, as well as custom synthesis services.

-

Bio X Cell: Specializes in antibody conjugation services with a wide selection of fluorescent dyes, including various cyanine derivatives.

-

Cell Signaling Technology: Offers custom antibody conjugation and labeling services with a variety of fluorophores, including cyanine dyes.

-

Lumiprobe: Sells a variety of reactive cyanine dye derivatives, including NHS esters, maleimides, and azides for click chemistry.

-

SouthernBiotech: Provides custom antibody conjugation services with an extensive selection of fluorescent dyes, including Cy3 and Cy5[2].

-

Topwell: A manufacturer and supplier of near-infrared absorbing dyes, accepting custom orders.

Quantitative Properties of Common Cyanine Dyes

The selection of a cyanine dye for a specific application is heavily influenced by its quantitative photophysical properties. The following tables summarize key spectral characteristics of commonly used cyanine dyes, providing a basis for comparison.

Table 1: Spectral Properties of Common Cyanine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| Cy3 | ~550 | ~570 | ~150,000 | Moderate |

| Cy5 | ~650 | ~670 | ~250,000 | Moderate |

| Cy7 | ~750 | ~778 | ~250,000 | Low to Moderate |

| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | Moderate |

| Sulfo-Cy5 | ~649 | ~664 | ~250,000 | Moderate |

| Sulfo-Cy7 | ~747 | ~776 | ~200,000 | Low to Moderate |

Data compiled from various supplier and literature sources.[1]

Table 2: Comparison of Sulfonated and Non-Sulfonated Cyanine Dyes

| Feature | Non-Sulfonated Cyanines | Sulfonated Cyanines |

| Solubility | Require organic co-solvents (e.g., DMSO, DMF) for dissolution before labeling. | Soluble in aqueous buffers. |

| Aggregation | Prone to aggregation, which can lead to fluorescence quenching. | Reduced aggregation due to charged sulfonate groups. |

| Purification | Purification of conjugates can be achieved by gel filtration, chromatography, or electrophoresis. | Can be purified by dialysis against aqueous buffers, in addition to other methods. |

| Applications | Suitable for a wide range of applications. | Preferred for labeling sensitive proteins that may be denatured by organic solvents and for applications requiring high dye-to-protein ratios. |

Information based on technical literature.[1]

Experimental Protocols for Custom Cyanine Dye Conjugation

The covalent attachment of cyanine dyes to biomolecules is a critical step in the preparation of fluorescent probes. The choice of conjugation chemistry depends on the available functional groups on the target biomolecule. The two most common methods are the reaction of N-hydroxysuccinimidyl (NHS) esters with primary amines and the reaction of maleimides with thiols.

Protocol for NHS Ester-Amine Conjugation

This protocol describes the labeling of a protein with a cyanine dye NHS ester.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Cyanine dye NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the cyanine dye NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: While gently vortexing, add the dye solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 moles of dye per mole of protein is recommended.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Separate the dye-protein conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Protocol for Maleimide-Thiol Conjugation

This protocol describes the labeling of a protein with a cyanine dye maleimide.

Materials:

-

Protein containing a free thiol group (or a protein with disulfide bonds to be reduced)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Cyanine dye maleimide

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the cyanine dye maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: Add the dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the dye-protein conjugate from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by spectrophotometric analysis.

Applications of Custom Cyanine Dyes

Custom cyanine dyes are employed in a multitude of applications in biomedical research and drug development. Their versatility allows for their use in both in vitro and in vivo settings.

Immunofluorescence and Cellular Imaging